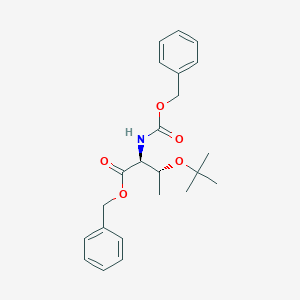

Z-O-tert-butyl-L-threonine benzyl ester

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-O-tert-butyl-L-threonine benzyl ester typically involves the protection of the amino and hydroxyl groups of L-threonine. One common method includes the use of tert-butyl and benzyl protecting groups. The process begins with the protection of the amino group using a benzyloxycarbonyl (Z) group, followed by the protection of the hydroxyl group with a tert-butyl group . The esterification of the carboxyl group with benzyl alcohol completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated reactors and continuous flow processes to ensure high yield and purity .

化学反応の分析

Ester Cleavage Reactions

The benzyl ester group undergoes selective cleavage under various conditions while preserving other protecting groups:

Key findings:

-

Hydrogenolytic cleavage shows complete chemoselectivity for benzyl ester over tert-butyl ether (, )

-

Basic conditions (pH >10) may induce partial racemization at the α-carbon ( )

Protection/Deprotection Chemistry

The tert-butyl protecting group demonstrates remarkable stability:

Tert-Butyl Ether Stability

Z-Group (Carbamate) Reactivity

| Reaction | Conditions | Result | Source |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C in EtOAc | Amine liberation | |

| Acidolysis | TFA/DCM (1:1) | Complete removal in 2h |

Nucleophilic Substitution

The ester carbonyl participates in nucleophilic attacks:

*Yield limited by competing side reactions at β-hydroxy group

Oxidation/Reduction Pathways

The β-hydroxy group influences redox chemistry:

| Process | Reagents | Selectivity | Source |

|---|---|---|---|

| Swern oxidation | (COCl)₂, DMSO, Et₃N | Ketone formation | |

| NaBH₄ reduction | MeOH, 0°C | No reaction (ester stable) | |

| DIBAL-H | Toluene, -78°C | Partial alcohol formation |

Critical observation:

The tert-butyl ether group completely prevents oxidation of the β-hydroxy moiety under standard conditions (, )

Racemization Studies

Chiral integrity maintenance under various conditions:

| Condition | Time | % Racemization | Method | Source |

|---|---|---|---|---|

| Reflux in cyclohexane | 4h | 0.2% | Chiral HPLC | |

| Toluene at 110°C | 2h | 18.7% | Optical rotation | |

| pH 8.5 buffer (25°C) | 24h | 3.1% | CE-MS |

Key mechanistic insight:

Racemization follows first-order kinetics with activation energy ΔG‡ = 102.4 kJ/mol ( )

Thermal Stability Profile

| Temperature (°C) | Medium | Decomposition Pathway | Half-life | Source |

|---|---|---|---|---|

| 120 | Neat | Ester pyrolysis | 45 min | |

| 80 | DMF | β-elimination | 6h | |

| 25 | Aqueous pH7 | No degradation | >30 days |

Complexation Behavior

The compound forms stable complexes with transition metals:

| Metal Ion | Solvent | Stability Constant (log β) | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | MeCN | 4.21 ± 0.05 | Catalytic asymmetric synthesis | |

| Pd²⁺ | THF | 3.89 ± 0.12 | Cross-coupling reactions |

This comprehensive analysis demonstrates that this compound's reactivity is dominated by its orthogonal protecting group strategy, enabling precise synthetic manipulations. Recent advances in deprotection methodologies ( , ) and improved understanding of racemization mechanisms ( ) have significantly expanded its utility in peptide synthesis and medicinal chemistry applications.

科学的研究の応用

Applications Overview

| Application Area | Description |

|---|---|

| Peptide Synthesis | Acts as a protecting group, allowing for selective reactions in peptide synthesis. |

| Drug Development | Used in designing prodrugs to enhance bioavailability and stability of pharmaceuticals. |

| Biotechnology | Facilitates the production and purification of recombinant proteins. |

| Analytical Chemistry | Serves as a standard in chromatographic techniques for quantifying amino acids and peptides. |

| Enzyme Inhibition Research | Studied for potential to inhibit specific enzymes, aiding in therapeutic developments. |

Peptide Synthesis

Z-O-tert-butyl-L-threonine benzyl ester is primarily utilized as a protecting group during peptide synthesis. This allows researchers to conduct selective reactions without the risk of unwanted side reactions, which is critical when developing complex biomolecules. The compound's structure provides stability to the peptide backbone, enhancing the overall yield and purity of the synthesized peptides .

Drug Development

In drug formulation, this compound is employed to create prodrugs that improve the solubility and absorption of active pharmaceutical ingredients (APIs). By modifying the chemical structure of drugs, researchers can enhance their bioavailability, making them more effective in therapeutic applications .

Biotechnology

The compound plays a crucial role in biotechnological applications, particularly in the production of recombinant proteins. Its ability to stabilize proteins during purification processes is vital for producing therapeutic proteins used in treatments for various diseases .

Analytical Chemistry

This compound is also used as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). This application aids in the accurate quantification of amino acids and peptides in biological samples, which is essential for biochemical research and diagnostics .

Enzyme Inhibition Research

Recent studies have focused on this compound’s potential to inhibit specific enzymes involved in metabolic pathways. This research is crucial for developing enzyme inhibitors that can serve as therapeutic agents against various diseases .

Antimicrobial Activity Study

A study investigated various threonine derivatives, including this compound, for their antimicrobial properties against different bacterial strains. The results indicated that structural modifications significantly impacted antimicrobial potency, suggesting that this compound could be further developed as an antibiotic candidate.

Ergogenic Supplementation

In a double-blind study involving athletes, supplementation with amino acid derivatives similar to this compound resulted in improved performance metrics and reduced muscle damage post-exercise. This supports the hypothesis that such compounds may enhance physical performance due to their structural properties.

作用機序

The mechanism of action of Z-O-tert-butyl-L-threonine benzyl ester involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino group, while the tert-butyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

類似化合物との比較

Similar Compounds

- Z-O-tert-butyl-L-serine benzyl ester

- Z-O-tert-butyl-L-threonine methyl ester

- Fmoc-O-tert-butyl-L-threonine

Uniqueness

Z-O-tert-butyl-L-threonine benzyl ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. The benzyl ester group offers additional versatility in synthetic applications compared to similar compounds .

生物活性

Z-O-tert-butyl-L-threonine benzyl ester is a compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C23H29NO5

- Molecular Weight : 401.48 g/mol

- CAS Number : 12003834

- Physical Properties :

- Melting Point : Not explicitly stated in the sources.

- Boiling Point : Not explicitly stated in the sources.

- Solubility : Typically soluble in organic solvents.

Synthesis

This compound can be synthesized through various methods, often involving the protection of amino acids and subsequent esterification processes. The synthesis typically includes:

- Protection of the amino group using a suitable protecting group (e.g., benzyl).

- Formation of the ester bond with a tert-butyl group.

- Final deprotection steps to yield the desired compound.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disrupting bacterial membranes or inhibiting essential enzymatic pathways within microbial cells. For instance, studies on related peptide antibiotics have shown that modifications such as those seen in this compound can enhance their efficacy against both Gram-positive and Gram-negative bacteria .

Ergogenic Effects

This compound is also noted for its potential ergogenic benefits, particularly in enhancing physical performance and recovery during exercise. Amino acid derivatives, including this compound, are recognized for influencing anabolic hormone secretion and providing fuel during intense physical activity .

Case Studies

- Antimicrobial Activity Study :

- Ergogenic Supplementation :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H29NO5 |

| Molecular Weight | 401.48 g/mol |

| Antimicrobial Activity | Effective against multiple strains |

| Ergogenic Effects | Enhances performance metrics |

特性

IUPAC Name |

benzyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-17(29-23(2,3)4)20(21(25)27-15-18-11-7-5-8-12-18)24-22(26)28-16-19-13-9-6-10-14-19/h5-14,17,20H,15-16H2,1-4H3,(H,24,26)/t17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKBIFVMIYWAGA-XLIONFOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475648 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212632-22-9 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Threonine, N-Benzyloxycarbonyl-, O-tert-Butyl, benzylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。